(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside
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Overview
Description
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is a chemical compound known for its anticancer properties. It is particularly effective in inhibiting the proliferation of lung cancer A549 cells with an IC50 value of 29 μM . This compound can be derived from the bulbs of Lilium regale, a plant belonging to the Liliaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside involves the glycosylation of (2,4-Dichloro-3,5-dimethoxyphenyl) methanol with α-D-glucopyranosyl donors under specific reaction conditions. The reaction typically requires the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Lilium regale bulbs, followed by purification processes to isolate the desired glycoside. The extraction process involves the use of solvents to obtain the crude extract, which is then subjected to chromatographic techniques for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated phenyl ring, potentially leading to the removal of chlorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its biological activity, particularly its anticancer properties.
Medicine: Potential therapeutic agent for the treatment of lung cancer and other malignancies.
Industry: Utilized in the development of anticancer drugs and other pharmaceutical applications.
Mechanism of Action
The anticancer activity of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is primarily attributed to its ability to inhibit the proliferation of cancer cells. The compound targets specific molecular pathways involved in cell division and growth, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell proliferation .
Comparison with Similar Compounds
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside: Another glycoside with similar anticancer properties.
(2,6-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside: A structurally related compound with potential anticancer activity.
Uniqueness: (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of both chloro and methoxy groups on the phenyl ring. These structural features contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H30Cl2O13 |
---|---|
Molecular Weight |
561.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2,4-dichloro-3,5-dimethoxyphenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30Cl2O13/c1-31-8-3-7(11(22)19(32-2)12(8)23)5-33-20-18(30)16(28)14(26)10(36-20)6-34-21-17(29)15(27)13(25)9(4-24)35-21/h3,9-10,13-18,20-21,24-30H,4-6H2,1-2H3/t9-,10-,13-,14-,15+,16+,17-,18-,20-,21-/m1/s1 |
InChI Key |
OIYCDXFPNSBBRE-DWBJODBPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Cl)OC)Cl |
Canonical SMILES |
COC1=C(C(=C(C(=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Cl)OC)Cl |
Origin of Product |
United States |
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